FTT5 LLNs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

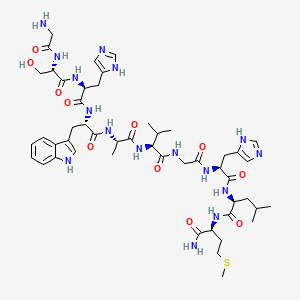

Functionalized lipid-like nanoparticles (FTT5 LLNs) are a class of lipid-derived nanomaterials designed for the delivery of messenger RNA (mRNA) in therapeutic applications. These nanoparticles are particularly effective in delivering long mRNA sequences, such as those encoding human factor VIII, and have shown promise in gene editing applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

FTT5 LLNs are synthesized through a series of chemical reactions involving the functionalization of lipid-like molecules. The synthesis typically involves the following steps:

Formation of the lipid-like core: The core structure is synthesized by reacting a tri-functional amine with a lipid-like molecule.

Functionalization: The core is then functionalized with various chemical groups to enhance its ability to encapsulate and deliver mRNA.

Encapsulation of mRNA: The functionalized lipid-like molecules are mixed with mRNA in an aqueous solution, leading to the formation of nanoparticles through self-assembly

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires:

Large-scale reactors: To handle the increased volume of reactants and products.

Purification systems: To ensure the removal of impurities and by-products.

Quality control: To ensure consistency and efficacy of the nanoparticles

Analyse Des Réactions Chimiques

Types of Reactions

FTT5 LLNs primarily undergo the following types of reactions:

Encapsulation reactions: Involving the encapsulation of mRNA within the lipid-like nanoparticles.

Degradation reactions: Involving the breakdown of the nanoparticles within biological systems

Common Reagents and Conditions

Reagents: Tri-functional amines, lipid-like molecules, mRNA.

Conditions: Aqueous solutions, controlled temperature, and pH

Major Products

The major products formed from these reactions are the functionalized lipid-like nanoparticles encapsulating mRNA .

Applications De Recherche Scientifique

FTT5 LLNs have a wide range of scientific research applications, including:

Gene therapy: Delivery of mRNA encoding therapeutic proteins, such as human factor VIII, for the treatment of genetic disorders like hemophilia A

Gene editing: Delivery of mRNA encoding gene-editing tools, such as Cas9, for precise genome modifications

Protein replacement therapy: Delivery of mRNA encoding essential proteins to restore their function in cases of protein deficiency

Cancer therapy: Delivery of mRNA encoding anti-cancer proteins or immune-modulating proteins

Mécanisme D'action

FTT5 LLNs exert their effects through the following mechanisms:

Encapsulation and protection: The nanoparticles encapsulate mRNA, protecting it from degradation by ribonucleases.

Cellular uptake: The nanoparticles are taken up by cells through endocytosis.

Endosomal escape: The nanoparticles facilitate the release of mRNA from endosomes into the cytoplasm.

Translation: The mRNA is translated into the therapeutic protein within the cytoplasm

Comparaison Avec Des Composés Similaires

FTT5 LLNs are compared with other lipid-like nanoparticles, such as TT3 LLNs. The key differences include:

Efficiency: This compound have shown higher efficiency in mRNA delivery compared to TT3 LLNs

Specificity: This compound have demonstrated higher specificity for liver cells

Stability: This compound exhibit greater stability in biological systems

Similar Compounds

- TT3 LLNs

- Lipid nanoparticles (LNPs)

- Cationic lipid nanoparticles .

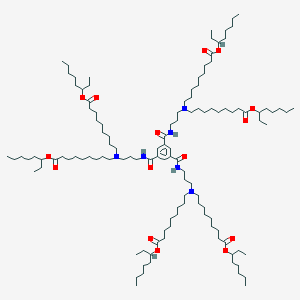

Propriétés

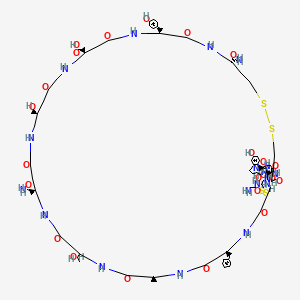

Formule moléculaire |

C120H222N6O15 |

|---|---|

Poids moléculaire |

1989.1 g/mol |

Nom IUPAC |

octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |

InChI |

InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |

Clé InChI |

ZHSXZXHOSOJDFK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)

![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)

![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)